6-Oxa-2-azaspiro[3.5]nonan-1-one is a spirocyclic compound characterized by its unique molecular structure, which includes both oxygen and nitrogen atoms integrated into a spiro system. The compound has the molecular formula and a molecular weight of 141.17 g/mol. Its structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and materials science.
The compound is typically synthesized through specific chemical reactions involving suitable starting materials. It has been documented in various chemical databases and scientific literature, highlighting its relevance in research and development.
6-Oxa-2-azaspiro[3.5]nonan-1-one belongs to the class of spirocyclic compounds, which are known for their distinctive ring structures that can impart unique chemical properties. This classification makes it a valuable entity for further exploration in organic synthesis and pharmacology.
The synthesis of 6-Oxa-2-azaspiro[3.5]nonan-1-one generally involves a two-step process: condensation followed by cyclization. One notable method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, leading to the formation of the spirocyclic structure.
The yield and purity of the product can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 6-Oxa-2-azaspiro[3.5]nonan-1-one features a spirocyclic arrangement with an oxygen atom and a nitrogen atom incorporated into the rings. This unique architecture contributes to its distinct chemical behavior.
Key structural data includes:
For example, NMR studies may reveal characteristic peaks corresponding to different hydrogen atoms in the spirocyclic framework.
6-Oxa-2-azaspiro[3.5]nonan-1-one can participate in various chemical reactions, including:
Common reagents for these reactions include:
These reactions can lead to diverse derivatives that may have enhanced or altered properties compared to the parent compound.
The mechanism of action for 6-Oxa-2-azaspiro[3.5]nonan-1-one primarily involves its interaction with specific molecular targets, particularly enzymes. Notably, it has been shown to bind effectively to NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often over-expressed in cancer cells. This binding may influence enzymatic activity and could be leveraged for therapeutic purposes.
6-Oxa-2-azaspiro[3.5]nonan-1-one exhibits several notable physical properties:
Relevant chemical properties include:
Quantitative analyses such as melting point determination and chromatographic techniques (e.g., Gas Chromatography-Mass Spectrometry) are often employed to characterize these properties.
6-Oxa-2-azaspiro[3.5]nonan-1-one has several scientific applications:
The synthesis of 6-oxa-2-azaspiro[3.5]nonan-1-one typically employs spirocyclic oxetane precursors through sequential functionalization and cyclization steps. A documented approach begins with 3-bromo-2,2-bis(bromomethyl)propan-1-ol and p-tosylamide as key starting materials. The initial condensation reaction forms a linear intermediate, which undergoes lithium aluminum hydride (LiAlH₄)-mediated reduction to yield a diol precursor. Subsequent mesylation (addition of methanesulfonyl groups) activates the diol for intramolecular nucleophilic displacement, forming the oxetane ring system. This cyclization proceeds under mild conditions (room temperature, 12 hours) in aprotic solvents like tetrahydrofuran, achieving yields of 85–90% after purification [7]. Final deprotection of the tosyl group via acid hydrolysis liberates the secondary amine, which spontaneously lactamizes to form the target compound, 6-oxa-2-azaspiro[3.5]nonan-1-one. This route exemplifies the strategic use of bifunctional building blocks to construct the spiro[3.5]nonane scaffold.
Reformatsky reactions offer a powerful alternative for forging the strained spirocyclic framework. One optimized protocol employs ethyl bromoacetate and zinc dust to generate a zinc enolate from a keto-ester precursor containing both oxetane and piperidone motifs. The enolate attacks the carbonyl carbon intramolecularly, forming the critical C–C bond that completes the spiro architecture. Key technical aspects include:
Post-cyclization deprotection significantly impacts overall synthetic efficiency. For N-Boc-protected precursors, optimal deprotection uses hydrochloric acid in ethyl acetate (4M HCl, 0°C to room temperature, 2–4 hours), achieving near-quantitative Boc removal without oxetane ring degradation. This contrasts sharply with harsher conditions (e.g., trifluoroacetic acid), which promote oxetane ring-opening by-products. Following deprotection, spontaneous lactamization occurs under mild heating (40–50°C) in polar solvents like methanol, driven by entropic factors favoring cyclization [1] .
Table 1: Deprotection Efficiency Under Various Acidic Conditions
Acid System | Concentration | Temperature | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
HCl in Ethyl Acetate | 4M | 0°C → RT | 2–4 | 95 | >98 |
Trifluoroacetic Acid | Neat | RT | 1 | 60 | 85 |
H₂SO₄ in Methanol | 1M | 40°C | 6 | 75 | 90 |
Solvent polarity critically influences reaction kinetics and selectivity:
Table 2: Solvent Polarity Effects on Reformatsky Cyclization Yield
Solvent | Dielectric Constant (ε) | Reaction Temp (°C) | Yield (%) |
---|---|---|---|
Tetrahydrofuran | 7.5 | 65 | 75 |
Diethyl Ether | 4.3 | 35 | 68 |
Toluene | 2.4 | 110 | 45 |
Dimethylformamide | 36.7 | 65 | 40* |
*Note: Competitive side reactions reduce yield in DMF despite high polarity.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1